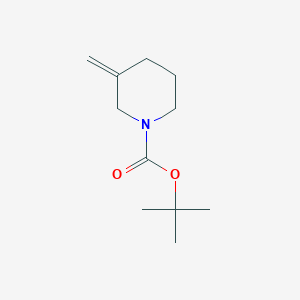
Tert-Butyl 3-Methylidenepiperidin-1-carboxylat
Übersicht
Beschreibung
N-Boc-3-methylenepiperidine is a heterocyclic organic compound with the molecular formula C9H17NO2. It is a white, crystalline solid that is soluble in water and organic solvents. N-Boc-3-methylenepiperidine is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the preparation of polymers, polyamides, and polyurethanes.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidin-Derivaten
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie. Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden enthalten . Tert-Butyl 3-Methylidenepiperidin-1-carboxylat kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese verschiedener Piperidin-Derivate verwendet werden .
Medikamentenentwicklung
Piperidin-Derivate, einschließlich this compound, werden in verschiedenen therapeutischen Anwendungen eingesetzt. Sie wurden als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, Antimykotika-, Antihypertensiva-, Analgetika-, Entzündungshemmer-, Anti-Alzheimer- und Antipsychotika eingesetzt .
N-Boc-Schutz von Aminen
This compound kann zum N-Boc-Schutz von Aminen verwendet werden. Dies ist ein grüner und einfacher Ansatz für den N-Boc-Schutz an strukturell unterschiedlichen Aminen unter Ultraschallbestrahlung .
Synthese von Silan-Kupplungsmitteln
This compound kann bei der Synthese von Silan-Kupplungsmitteln verwendet werden. Diese Mittel können als Kupplungsmittel und Initiatoren verwendet werden .
Vorläufer zu biologisch aktiven Naturstoffen
This compound wurde mit guter Ausbeute und Selektivität ausgehend von kommerziell erhältlichem 4-Brom-1H-Indol und unter Verwendung einfacher Reagenzien synthetisiert. Die Titelverbindung ist ein potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B .
Synthese neuartiger Polyimide
This compound kann bei der Synthese neuartiger Polyimide verwendet werden. Diese Polyimide weisen eine ausgezeichnete Löslichkeit, gute thermische Stabilität, hohe optische Transparenz und eine niedrige Dielektrizitätskonstante auf .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Boc-3-Methylenepiperidine, also known as Tert-butyl 3-methylidenepiperidine-1-carboxylate, is primarily used as a reagent in the preparation of analogs of spirocyclic quinuclidinyl-Δ2-isoxazolines . These analogs are potent and selective α7 nicotinic agonists , which means they bind to the α7 nicotinic acetylcholine receptors in the central and peripheral nervous system .
Mode of Action
The compound acts as an acetylcholine receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-Boc-3-Methylenepiperidine binds to the nicotinic acetylcholine receptors, mimicking the action of acetylcholine, a neurotransmitter in the nervous system .
Biochemical Pathways
As an agonist of the α7 nicotinic acetylcholine receptors, it likely influences the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Result of Action
The molecular and cellular effects of N-Boc-3-Methylenepiperidine’s action would depend on the specific context of its use. As a reagent in the synthesis of α7 nicotinic receptor agonists, its primary effect would be the production of these agonists . These agonists have shown promising results in animal models of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
tert-butyl 3-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENNZHRFKNCIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460144 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276872-89-0 | |
| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




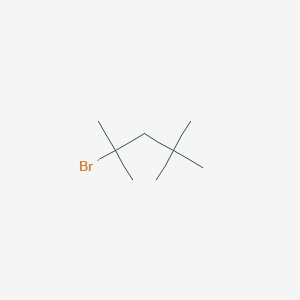

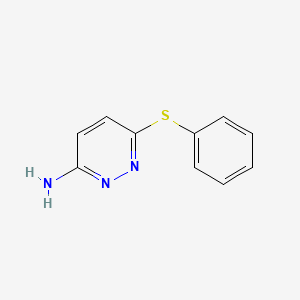
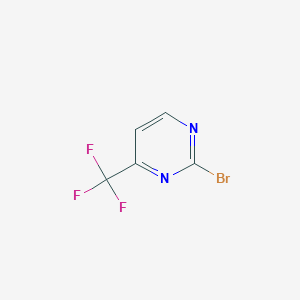
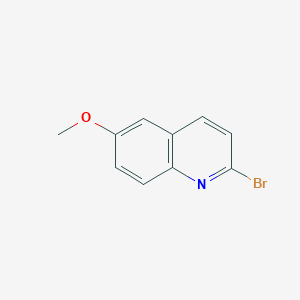
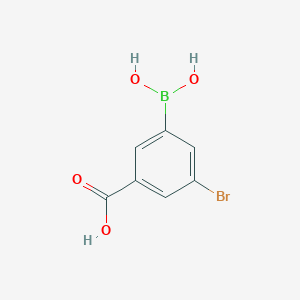
![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)
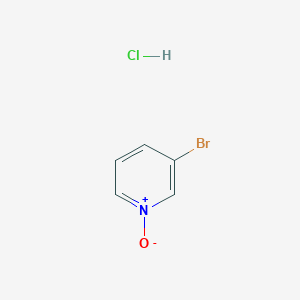
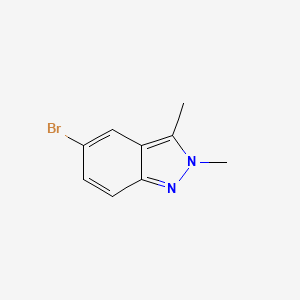
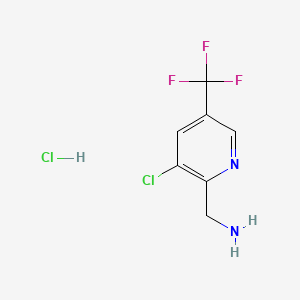
![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)
